molecular formula C12H10N2 B8376649 1-(4-Ethynylphenyl)-4-methyl-1h-imidazole

1-(4-Ethynylphenyl)-4-methyl-1h-imidazole

Cat. No. B8376649
M. Wt: 182.22 g/mol
InChI Key: HQYNQKXIIQRBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethynylphenyl)-4-methyl-1h-imidazole is a useful research compound. Its molecular formula is C12H10N2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Ethynylphenyl)-4-methyl-1h-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Ethynylphenyl)-4-methyl-1h-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Ethynylphenyl)-4-methyl-1h-imidazole

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

1-(4-ethynylphenyl)-4-methylimidazole

InChI

InChI=1S/C12H10N2/c1-3-11-4-6-12(7-5-11)14-8-10(2)13-9-14/h1,4-9H,2H3

InChI Key

HQYNQKXIIQRBJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=CC=C(C=C2)C#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-fluorobenzaldehyde (5.0 g, 40 mmol) in 60 mL of DMF was treated with 4-methylimidazole (6.6 g, 81 mmol) and K2CO3 (8.4 g, 60 mmol) and warmed to 100° C. Stirred overnight. Diluted with EtOAc, washed with sat'd NaHCO3, dried (Na2SO4), concentrated to give a 4:1 mixture of imidazole regioisomers. Recrystallization from EtOH gave a single regioisomer. A portion of the aldehyde (500 mg, 2.69 mmol) was dissolved in 10 mL of MeOH, treated with K2CO3 (740 mg, 5.4 mmol) and dimethyl (1-diazo-2-oxopropyl)phosphonate (620 mg, 3.2 mmol) and stirred overnight. Diluted with DCM and washed with water. Dried (Na2SO4), conc. Chromatography on silica (0-20% MeOH/DCM) gave the desired alkyne (400 mg; 82%):
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
6.6 g
Type
reactant
Reaction Step Three
Name
Quantity
8.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aldehyde
Quantity
500 mg
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
740 mg
Type
reactant
Reaction Step Six
Quantity
620 mg
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
82%

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